N-(pyridin-3-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(PYRIDIN-3-YL)METHYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a tetrazole ring, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(PYRIDIN-3-YL)METHYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the pyridine and benzamide groups. Common reagents used in these reactions include sodium azide for the tetrazole formation and various coupling agents for attaching the pyridine and benzamide groups .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(PYRIDIN-3-YL)METHYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and tetrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(PYRIDIN-3-YL)METHYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(PYRIDIN-3-YL)METHYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(pyridin-4-yl)pyridin-4-amine
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
What sets N-[(PYRIDIN-3-YL)METHYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE apart from similar compounds is its unique combination of the pyridine, tetrazole, and benzamide groups. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in various scientific applications .
Properties
Molecular Formula |
C14H12N6O |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H12N6O/c21-14(16-9-11-2-1-7-15-8-11)12-3-5-13(6-4-12)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21) |
InChI Key |
WRYAYDNVSPIOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.